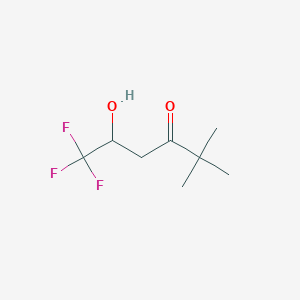
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- is an organic compound with the molecular formula C8H13F3O2. This compound is characterized by the presence of trifluoromethyl and hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,6,6-trifluoro-2,2-dimethylhexanedione with suitable reagents to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical processes and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexanone, 5-hydroxy-2-methyl-: Similar structure but lacks the trifluoromethyl group.
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Contains a phenyl group, adding to its complexity.
Uniqueness
The presence of the trifluoromethyl group in 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
159598-04-6 |
|---|---|
Molekularformel |
C8H13F3O2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
6,6,6-trifluoro-5-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H13F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3 |
InChI-Schlüssel |
UUIWXKMULYUCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


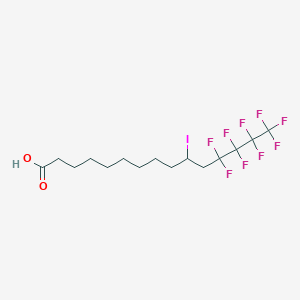

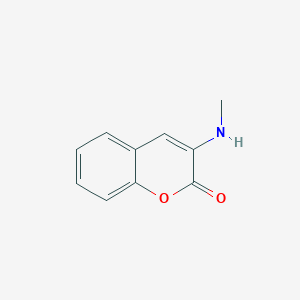
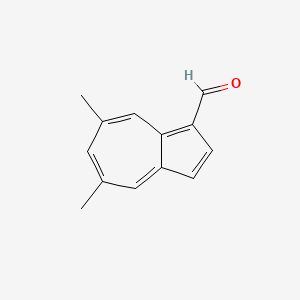
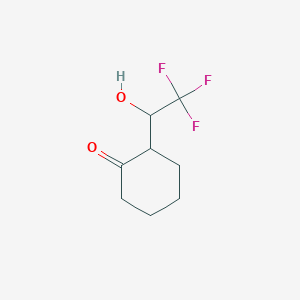
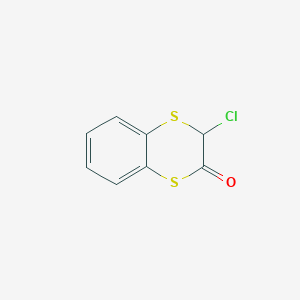
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
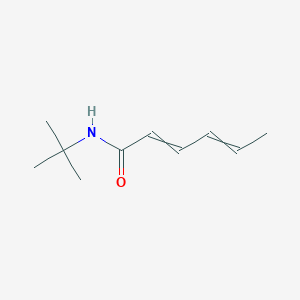
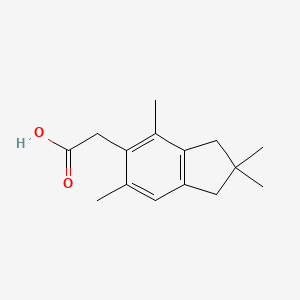
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)


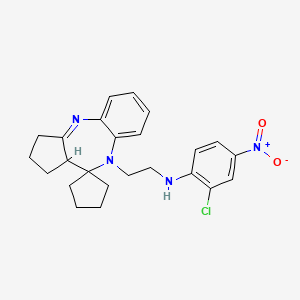
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
